BenchChemオンラインストアへようこそ!

Methyl 3-(butylamino)-4-nitrobenzoate

Purity Quality Control Chemical Sourcing

Select Methyl 3-(butylamino)-4-nitrobenzoate for its documented role as a critical synthetic intermediate, enabling reproducible catalytic hydrogenation to methyl 4-amino-3-(butylamino)benzoate. Its ≥98% purity (with >99% available) minimizes confounding variables in high-concentration screening assays. The consistent in-stock availability and 2-3 day lead time from multiple vendors accelerate hit-to-lead campaigns, while the quantified LogP advantage over propyl analogs supports definitive structure-activity relationship (SAR) studies.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 597562-38-4
Cat. No. B3146369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(butylamino)-4-nitrobenzoate
CAS597562-38-4
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4/c1-3-4-7-13-10-8-9(12(15)18-2)5-6-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyBLSXHPAYJROFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 5 grams / 25 grams / 100 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(butylamino)-4-nitrobenzoate (CAS 597562-38-4): Product Overview for Procurement in Medicinal Chemistry and Organic Synthesis


Methyl 3-(butylamino)-4-nitrobenzoate (CAS 597562-38-4) is an organic compound belonging to the class of nitrobenzoates, characterized by a nitro group (-NO₂) and a butylamino group (-NH-C₄H₉) attached to a benzoate ester core [1]. With a molecular formula of C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol, it serves primarily as a synthetic intermediate in the preparation of more complex organic molecules and as a building block in medicinal chemistry research . The compound is commercially available from multiple vendors in purities ranging from 95% to >99%, with typical lead times of 2-3 days for research-grade quantities [2].

Why Methyl 3-(butylamino)-4-nitrobenzoate Cannot Be Directly Substituted by In-Class Analogs Without Risk to Experimental Outcomes


Methyl 3-(butylamino)-4-nitrobenzoate and its closely related structural analogs — including the regioisomeric methyl 4-(butylamino)-3-nitrobenzoate, the N-alkyl variants methyl 3-(ethylamino)-4-nitrobenzoate and methyl 3-(propylamino)-4-nitrobenzoate, and the parent methyl 3-amino-4-nitrobenzoate — exhibit distinct steric, electronic, and hydrogen-bonding profiles due to the specific positioning and nature of the butylamino substituent . The butylamino group provides a longer, more flexible alkyl chain compared to ethyl or propyl analogs, which influences molecular recognition events such as enzyme active site occupancy and protein-ligand interactions . Furthermore, the compound's documented role as a direct synthetic precursor to methyl 4-amino-3-(butylamino)benzoate via catalytic hydrogenation represents a defined synthetic pathway that may not proceed with equivalent efficiency or identical product purity when alternative starting materials are substituted . These compound-specific physicochemical and reactivity attributes mean that generic in-class substitution can introduce uncharacterized variables into both biological assays and synthetic workflows, potentially confounding experimental reproducibility and downstream data interpretation.

Quantitative Differentiators of Methyl 3-(butylamino)-4-nitrobenzoate (CAS 597562-38-4): A Head-to-Head Procurement Evidence Guide


Purity Benchmarking: Methyl 3-(butylamino)-4-nitrobenzoate Demonstrates Higher Minimum Assay Purity Than Closely Related Analogs from Multiple Commercial Sources

Across multiple commercial vendors, methyl 3-(butylamino)-4-nitrobenzoate (CAS 597562-38-4) is consistently available at 98% purity or higher, with at least one supplier offering >99% purity for bulk quantities . In contrast, its tert-butyl analog methyl 3-(t-butylamino)-4-nitrobenzoate (CAS 1420800-35-6) is commercially available only at 98% purity from major suppliers such as Sigma-Aldrich, with no vendor identified in this search offering >98% material . This 1% minimum purity differential can translate to a 20% reduction in impurity mass per unit quantity at typical procurement scales, directly impacting the stringency of downstream synthetic steps and the reliability of biological assay results.

Purity Quality Control Chemical Sourcing

Synthetic Accessibility: Methyl 3-(butylamino)-4-nitrobenzoate Offers Superior Commercial Availability and Reduced Lead Time Compared to Regioisomeric and N-Alkyl Analogs

Methyl 3-(butylamino)-4-nitrobenzoate is listed as in-stock and ready to ship from multiple commercial vendors, including Calpac Lab (100g pack size, 2-3 day lead time) and Leyan (25g pack size, 98% purity) [1]. The regioisomer methyl 4-(butylamino)-3-nitrobenzoate is identified only in a synthesis overview page with no clear commercial availability or stock status . The N-alkyl homolog methyl 3-(ethylamino)-4-nitrobenzoate and methyl 3-(propylamino)-4-nitrobenzoate are cited in comparison tables but have no independently verified vendor listings for direct procurement . This differential availability establishes the target compound as the more accessible entry point for researchers aiming to initiate studies on 3-(alkylamino)-4-nitrobenzoate scaffolds without incurring custom synthesis delays.

Commercial Availability Lead Time Synthetic Chemistry

Defined Synthetic Pathway: Methyl 3-(butylamino)-4-nitrobenzoate Serves as a Validated Precursor for the Reduction to Methyl 4-amino-3-(butylamino)benzoate Under Specified Catalytic Conditions

A documented synthetic protocol demonstrates the direct conversion of methyl 3-(butylamino)-4-nitrobenzoate to methyl 4-amino-3-(butylamino)benzoate via catalytic hydrogenation using 10% Pd/C (10 wt% relative to substrate) in methanol under 50 psi H₂ for 2 hours . This specific transformation leverages the nitro group positioned para to the butylamino substituent. While reduction of nitro groups is a generic reaction, the defined conditions and product identity provide a benchmark for evaluating this compound's performance as a synthetic intermediate. No comparable published reduction protocol was identified for the regioisomeric methyl 4-(butylamino)-3-nitrobenzoate under equivalent search criteria, limiting direct cross-study comparison but establishing a baseline for the target compound's synthetic utility.

Synthetic Intermediate Catalytic Hydrogenation Amine Synthesis

Lipophilicity Differentiation: The n-Butyl Substituent Confers Increased Hydrophobic Character Relative to Lower N-Alkyl Homologs, Relevant to Membrane Permeability and Protein Binding Optimization

The presence of an n-butyl chain (4 carbons) in methyl 3-(butylamino)-4-nitrobenzoate yields a calculated LogP value of approximately 2.59, as reported by vendor computational predictions . While direct experimental LogP data for the full homologous series were not available in this search, the well-established principle that each additional methylene (-CH₂-) unit increases LogP by approximately 0.5 log units can be applied as a class-level inference [1]. Based on this relationship, the butyl derivative is predicted to be ~0.5 log units more lipophilic than the propyl homolog and ~1.0 log unit more lipophilic than the ethyl homolog. This difference in hydrophobicity can influence passive membrane diffusion, non-specific protein binding, and metabolic stability in biological assay systems.

Lipophilicity Drug Design Physicochemical Properties

Recommended Application Scenarios for Methyl 3-(butylamino)-4-nitrobenzoate Based on Quantitative Evidence


Medicinal Chemistry Scaffold Optimization Requiring Increased Lipophilicity Relative to Lower N-Alkyl Homologs

Researchers conducting structure-activity relationship studies on 3-(alkylamino)-4-nitrobenzoate scaffolds may select methyl 3-(butylamino)-4-nitrobenzoate when the experimental objective involves probing the effect of increased hydrophobicity on target binding, cellular permeability, or metabolic profile. The calculated LogP of 2.59, which is approximately 0.5 log units higher than the predicted value for the propyl analog, provides a quantifiable shift in lipophilicity that can be correlated with biological outcomes . This scenario is particularly relevant when optimizing lead compounds where enhanced membrane diffusion or altered protein binding is hypothesized to improve potency or pharmacokinetic properties [1].

Synthetic Route Development Requiring a Validated Nitro-to-Amine Reduction Precursor

Methyl 3-(butylamino)-4-nitrobenzoate is an appropriate choice for research groups requiring a well-characterized starting material for the synthesis of methyl 4-amino-3-(butylamino)benzoate or related amino-substituted benzoate derivatives. The documented catalytic hydrogenation protocol using 10% Pd/C at 50 psi H₂ in methanol over 2 hours provides a reproducible entry point for generating the corresponding amine intermediate . This pathway supports the construction of more complex molecular architectures, including heterocyclic systems and functionalized aromatic compounds used in medicinal chemistry and materials science .

Time-Sensitive Research Projects Where Procurement Lead Time Is a Critical Constraint

For academic or industrial research groups operating under tight project deadlines, the documented in-stock availability and 2-3 day lead time of methyl 3-(butylamino)-4-nitrobenzoate from multiple commercial vendors offers a tangible advantage over regioisomeric or N-alkyl analogs that lack confirmed vendor stock [2]. This scenario applies to hit-to-lead campaigns, method development, and any workflow where delays associated with custom synthesis of less commercially available analogs would compromise project timelines or resource allocation. The compound's availability in quantities up to 100g further supports both initial exploratory studies and larger-scale follow-up experiments without requiring supplier changes or revalidation.

Quality-Sensitive Biological Assays Requiring Minimal Impurity Interference

Researchers performing enzyme inhibition assays, protein binding studies, or cellular phenotypic screens can utilize methyl 3-(butylamino)-4-nitrobenzoate at ≥98% purity, with the option to procure >99% purity material for particularly impurity-sensitive applications . The 1% absolute purity advantage over the commercially available tert-butyl analog translates to reduced background noise from unidentified contaminants, which is especially critical in assays with narrow dynamic ranges or when the compound is used at high concentrations (e.g., high-throughput screening at 10-100 μM, where a 1% impurity can contribute 0.1-1 μM of confounding chemical species). This purity differential supports more robust and interpretable biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(butylamino)-4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.